Linaprazan glurate
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Overview
Description
Linaprazan glurate is a potassium-competitive acid blocker (P-CAB) and a prodrug of linaprazan. It was initially developed by AstraZeneca and is now being further developed by Cinclus Pharma. This compound is designed to control gastric acid production and has shown superior efficacy compared to current medications . This compound is primarily targeted at patients with moderate to severe erosive gastroesophageal reflux disease (eGERD) and Helicobacter pylori infections .
Preparation Methods
The preparation of linaprazan glurate involves synthetic routes that include the formation of its active metabolite, linaprazan. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that this compound is synthesized to improve the pharmacokinetic profile of linaprazan, providing a longer plasma residence time and better control of gastric acid production .
Chemical Reactions Analysis
Linaprazan glurate, as a prodrug, undergoes hydrolysis to release the active compound linaprazan. The primary reaction involved is the hydrolysis of the glurate ester bond. This reaction occurs under physiological conditions, allowing the active drug to be released in the body. The major product formed from this reaction is linaprazan, which then exerts its pharmacological effects .
Scientific Research Applications
Linaprazan glurate has several scientific research applications, particularly in the fields of medicine and pharmacology. It is being investigated for its potential to treat erosive gastroesophageal reflux disease (eGERD) and Helicobacter pylori infections. The compound has shown promising results in clinical trials, demonstrating superior efficacy in controlling gastric acid production compared to existing medications . Additionally, this compound is being studied for its potential use in other acid-related gastrointestinal disorders .
Mechanism of Action
Linaprazan glurate works by inhibiting the H+, K±ATPase enzyme, also known as the proton pump, in the stomach lining. This enzyme is responsible for the final step in the production of gastric acid. By blocking this enzyme, this compound effectively reduces the production of gastric acid. Unlike proton pump inhibitors (PPIs), which bind covalently to the proton pump, this compound binds ionically, making its action reversible . This results in a faster onset of action and more flexible inhibition of acid secretion .
Comparison with Similar Compounds
Linaprazan glurate belongs to a class of drugs known as potassium-competitive acid blockers (P-CABs). Similar compounds in this class include vonoprazan and tegoprazan. Compared to these compounds, this compound has a longer plasma residence time and a more favorable pharmacokinetic profile . This makes it particularly effective for patients with moderate to severe eGERD who do not respond well to other treatments .
Properties
CAS No. |
1228559-81-6 |
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Molecular Formula |
C26H32N4O5 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
5-[2-[[8-[(2,6-dimethylphenyl)methylamino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carbonyl]amino]ethoxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H32N4O5/c1-16-7-5-8-17(2)21(16)14-28-22-13-20(15-30-19(4)18(3)29-25(22)30)26(34)27-11-12-35-24(33)10-6-9-23(31)32/h5,7-8,13,15,28H,6,9-12,14H2,1-4H3,(H,27,34)(H,31,32) |
InChI Key |
GPHPBXRKAJSSIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCOC(=O)CCCC(=O)O |
Origin of Product |
United States |
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